

"Isovitexin 7-O-rutinoside" chemical structure and stereochemistry

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Compound of Interest

Compound Name: Isovitexin 7-O-rutinoside

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Isovitexin 7-O-rutinoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin 7-O-rutinoside is a naturally occurring flavone glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental protocols utilized for its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this document includes visualizations of the chemical structure and a representative experimental workflow to aid in comprehension.

Chemical Structure and Stereochemistry

Isovitexin 7-O-rutinoside is a complex flavonoid consisting of the flavone aglycone, apigenin, which is C-glycosidically linked to a glucose molecule at position 6 (forming isovitexin). This isovitexin core is further O-glycosidically linked to a rutinose disaccharide at the 7-hydroxyl group. Rutinose itself is composed of rhamnose and glucose. The full chemical name is 5,4'-dihydroxyflavone-6-C- β -D-glucopyranosyl-7-O- α -L-rhamnopyranosyl- $(1 \rightarrow 6)$ - β -D-glucopyranoside.



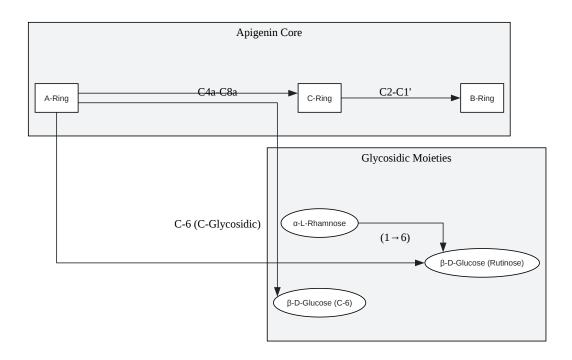
The core flavonoid structure is apigenin (5,7,4'-trihydroxyflavone). A glucose molecule is attached via a C-C bond to the 6-position of the A-ring of the apigenin backbone. The disaccharide, rutinose (α -L-rhamnopyranosyl-($1 \rightarrow 6$)- β -D-glucopyranose), is attached to the 7-hydroxyl group of the apigenin structure through an O-glycosidic bond.

Stereochemistry: The stereochemistry of the glycosidic linkages is crucial for the molecule's three-dimensional structure and biological activity. The glucose attached to the apigenin at C-6 is in the β -D-glucopyranosyl configuration. The rutinose moiety consists of an α -L-rhamnopyranosyl unit linked to a β -D-glucopyranosyl unit.

The chemical formula for **Isovitexin 7-O-rutinoside** is C₃₃H₄₀O₁₉, and it has a molecular weight of 740.66 g/mol .[1]

Visual Representation of Chemical Structure

Chemical structure of Isovitexin 7-O-rutinoside



C-7 (O-Glycosidic)

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Caption: Chemical structure of Isovitexin 7-O-rutinoside.

Physicochemical and Spectroscopic Data

The structural elucidation of **Isovitexin 7-O-rutinoside** was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] While specific optical rotation and melting point data for **Isovitexin 7-O-rutinoside** are not readily available in the provided search results, data for the parent compound, isovitexin, is included for reference.

Table 1: Physicochemical Properties

Property	Value (Isovitexin)	Reference
Melting Point	257-258 °C	
Optical Rotation	[α]D +16.2 (EtOH)	_

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Isovitexin 7-O-rutinoside

Note: The following data is a representative compilation based on the referenced literature for isovitexin and its glycosides. Specific chemical shifts can vary slightly based on the solvent and instrument used.



Position	¹³ C (δ, ppm)	¹H (δ, ppm, J in Hz)
Apigenin Moiety		
2	164.5	
3	103.0	6.80 s
4	182.5	
5	161.0	
6	109.0	
7	163.0	
8	94.5	6.50 s
9	157.0	
10	105.5	
1'	121.5	
2', 6'	129.0	7.90 d (8.5)
3', 5'	116.0	6.90 d (8.5)
4'	161.5	
C-6 Glucose		
1"	74.0	4.70 d (9.8)
2"	71.5	
3"	79.0	
4"	71.0	
5"	82.0	
6"	62.0	
7-O-Rutinose		
Glucose		



1'''	100.0	5.10 d (7.5)
2"'	74.5	
3'''	76.5	_
4"'	70.5	_
5"'	76.0	_
6'''	67.0	_
Rhamnose		
1""	101.0	4.55 d (1.5)
2""	71.0	_
3""	71.0	_
4""	72.5	_
		_
5""	68.5	
5'''' 6''''	18.0	1.10 d (6.0)

Experimental Protocols Isolation of Isovitexin 7-O-rutinoside

Isovitexin 7-O-rutinoside has been successfully isolated from the aerial parts of Dianthus versicolor.[2] The general workflow for the isolation of this and other flavonoid glycosides from plant material is outlined below.

- Plant Material Preparation: The aerial parts of Dianthus versicolor are collected, dried, and ground into a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically an aqueous methanol or ethanol solution, to efficiently extract the polar flavonoid glycosides.[3] This can be performed using methods such as maceration, percolation, or more advanced techniques like ultrasound-assisted or microwave-assisted extraction to enhance efficiency.[3][4]



• Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

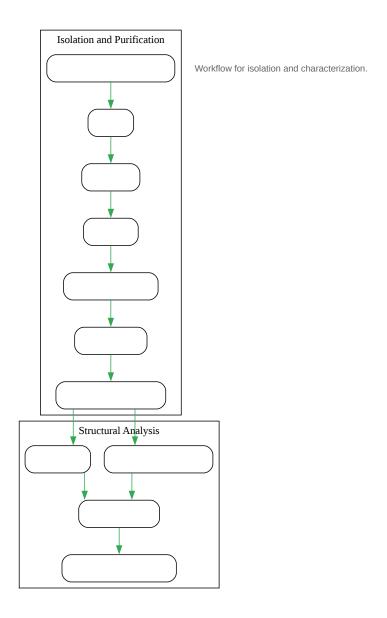
The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate the target compound.

- Initial Fractionation: The crude extract is often first fractionated using liquid-liquid partitioning
 with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate
 compounds based on their polarity. Flavonoid glycosides typically partition into the more
 polar fractions.
- Column Chromatography: The enriched fraction is then subjected to column chromatography. Common stationary phases include silica gel, polyamide, or Sephadex LH-20.
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification to
 obtain a high-purity compound, preparative HPLC is often employed. A C18 column is
 commonly used with a mobile phase consisting of a gradient of water (often with a small
 amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.
- Structure Elucidation: The purity and structure of the isolated compound are confirmed using analytical techniques such as HPLC, LC-MS, and 1D/2D NMR spectroscopy (COSY, HSQC, HMBC).[2]

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **Isovitexin 7-O-rutinoside**.





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Caption: Workflow for isolation and characterization.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of **Isovitexin 7-O-rutinoside**. The presented data, compiled from scientific literature, offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The outlined experimental protocols provide a foundational understanding of the methodologies required for the isolation and characterization



of this and similar flavonoid glycosides. Further research into the biological activities and potential therapeutic applications of **Isovitexin 7-O-rutinoside** is warranted.

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